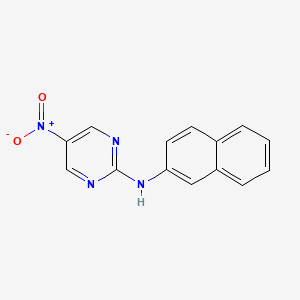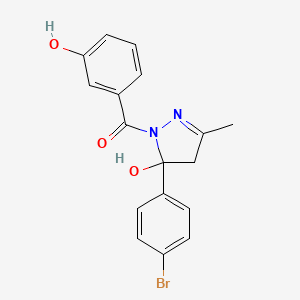![molecular formula C16H19N5O B5089406 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B5089406.png)
2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide, also known as IMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IMPA is a small molecule that can be synthesized in the laboratory using specific methods.
Mecanismo De Acción
2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide exerts its effects by inhibiting the activity of specific enzymes involved in cellular metabolism, such as inositol monophosphatase (IMPase) and phosphatidylinositol 3-kinase (PI3K). By inhibiting these enzymes, 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide can modulate cellular signaling pathways and metabolic processes, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter activity, inhibition of cancer cell growth, and regulation of cellular metabolism. In neuroscience, 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has been found to modulate the activity of neurotransmitters such as dopamine, serotonin, and glutamate, leading to potential therapeutic applications for neurological disorders such as depression and schizophrenia. In cancer research, 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell metabolism. In cellular metabolism, 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide can modulate various signaling pathways, leading to regulation of glucose and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide, including the development of novel drugs based on its structure, further investigation of its mechanism of action, and exploration of its potential applications in various fields. Additionally, research on the toxicity and safety of 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide can be synthesized using a multi-step process that involves the reaction of 3-(1H-pyrazol-1-yl)propylamine with 1H-indazole-3-carboxylic acid. The reaction leads to the formation of 2-(1H-indazol-3-yl)-N-[3-(1H-pyrazol-1-yl)propyl]acetamide, which is then treated with methyl iodide to obtain the final product, 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide.
Aplicaciones Científicas De Investigación
2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell metabolism. In neuroscience, 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has been found to modulate the activity of neurotransmitters, leading to potential therapeutic applications for neurological disorders. In drug discovery, 2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
2-(2H-indazol-3-yl)-N-methyl-N-(3-pyrazol-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-20(9-5-11-21-10-4-8-17-21)16(22)12-15-13-6-2-3-7-14(13)18-19-15/h2-4,6-8,10H,5,9,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMWYCOXBDOOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C=CC=N1)C(=O)CC2=C3C=CC=CC3=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5089333.png)
![2-(4-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5089345.png)

![2-[{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5089350.png)
![[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5089361.png)
![N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5089364.png)
![4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B5089368.png)

![8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089382.png)
amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5089386.png)
![2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile](/img/structure/B5089393.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-phenylurea](/img/structure/B5089421.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5089435.png)